Cafestol

Overview

Description

Cafestol is a diterpenoid molecule found in coffee beans, particularly in unfiltered coffee drinks such as French press coffee, Turkish coffee, and Greek coffee. It is one of the compounds responsible for the biological and pharmacological effects of coffee. A typical bean of Coffea arabica contains about 0.4% to 0.7% this compound by weight .

Scientific Research Applications

Cafestol has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.

Industry: this compound is used in the food industry as a bioactive compound in coffee products.

Mechanism of Action

Target of Action

Cafestol, a natural diterpene extracted from coffee beans, primarily targets the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR) . These receptors play a crucial role in regulating genes involved in cholesterol homeostasis . This compound also affects the inhibitor κB kinase (IKK) , which is involved in the regulation of inflammation .

Mode of Action

This compound acts as an agonist ligand for both FXR and PXR . It down-regulates the expression of bile acid homeostatic genes such as cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid biosynthesis . This interaction leads to changes in lipid parameters, including a significant increase in serum triglyceride levels .

Biochemical Pathways

This compound influences several biochemical pathways. It down-regulates inflammation mediators, increases glutathione (GSH), and induces apoptosis of tumor cells and anti-angiogenesis . It also affects the Nrf2/HO-1 pathway , which is involved in cellular antioxidant defense .

Pharmacokinetics

It is known that this compound is extensively metabolized by the liver . The metabolism of this compound is associated with Nrf2 activation, leading to the induction of biotransformation enzymes and cellular antioxidant defense .

Result of Action

This compound exhibits multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . It has been shown to inhibit tumor cell activity, regulate cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The composition of coffee, including the presence of this compound, varies depending on the type, origin, degree of roast, and brewing method employed . These factors can influence the quantity of this compound and its potential health benefits .

Safety and Hazards

Future Directions

Cafestol has multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis . These findings suggest that this compound has potential as a functional food and multi-target alternative medicine .

Biochemical Analysis

Biochemical Properties

Cafestol demonstrates multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis .

Cellular Effects

This compound has been shown to have anticancer effects on several cancer cell lines . It exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties . This compound also influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Molecular Mechanism

This compound acts as an agonist ligand for both the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which may contribute to its impact on cholesterol homeostasis . This compound down-regulates expression of the bile acid homeostatic genes CYP7A1, sterol 12α-hydroxylase, and Na + -taurocholate cotransporting polypeptide in the liver .

Temporal Effects in Laboratory Settings

Five hours after an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . All radioactivity was eliminated within 48 hours after administration .

Dosage Effects in Animal Models

In short-term studies, each 10mg this compound ingested raised serum cholesterol an average of 0·13mmol/l and serum triacylglycerols an average of 0·08mmol/l after 4 weeks . In a long-term study, the this compound content of five cups of cafetiere coffee ingested per day caused a persistent rise in serum total cholesterol of 11–17 % and a rise in LDL-cholesterol of 9–14 % after 24 weeks .

Metabolic Pathways

This compound suppresses bile acid synthesis in APOE3Leiden mice by down-regulation of CYP7A1 . This compound influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Transport and Distribution

After an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . This suggests that this compound is transported and distributed within these cells and tissues .

Subcellular Localization

Given its role as an agonist ligand for nuclear receptors FXR and PXR , it can be inferred that this compound likely localizes to the cell nucleus where these receptors are typically found

Preparation Methods

Synthetic Routes and Reaction Conditions: Cafestol can be extracted from coffee beans through various methods. One common method involves saponification, where coffee samples are combined with an aqueous potassium hydroxide solution and incubated under magnetic stirring in a water bath at 80°C. The esterified diterpenes are hydrolyzed, and the resulting diterpene alcohols are extracted with diethyl ether .

Industrial Production Methods: In industrial settings, this compound is typically extracted from coffee brews using high-performance liquid chromatography with diode array detection. This method involves hydrolyzing esterified diterpenes and extracting the resulting diterpene alcohols .

Chemical Reactions Analysis

Types of Reactions: Cafestol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced diterpenoid compounds.

Comparison with Similar Compounds

- Kahweol

- Caffeine

- Chlorogenic acid

Cafestol’s unique combination of biological activities and its presence in coffee make it a compound of significant interest in various fields of research.

Properties

IUPAC Name |

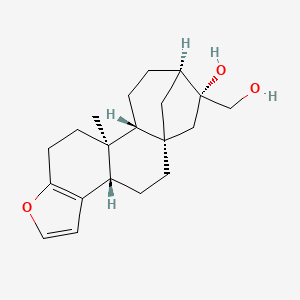

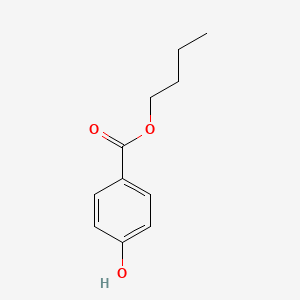

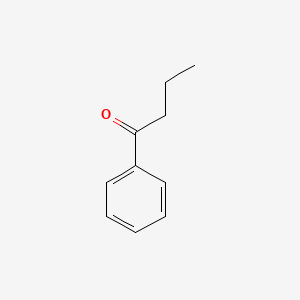

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)